Fmoc-Leu-ODhbt
CAS No.: 114119-83-4
Cat. No.: VC0218855
Molecular Formula: C6H5ClO5
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114119-83-4 |
|---|---|
| Molecular Formula | C6H5ClO5 |
| Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Fmoc-Leu-ODhbt possesses specific chemical properties that define its behavior in synthetic applications. The compound has a molecular formula of C28H26N4O5 and a molar mass of 498.53 g/mol . Based on structural similarities with related compounds, Fmoc-Leu-ODhbt likely exists as a solid at room temperature with solubility characteristics typical of protected amino acid derivatives.
Table 1: Key Chemical Properties of Fmoc-Leu-ODhbt
| Property | Value |
|---|---|
| CAS Number | 114119-83-4 |
| Molecular Formula | C28H26N4O5 |
| Molecular Weight | 498.53 g/mol |
| Physical State | Solid (presumed) |
| Solubility | Likely soluble in DMF, DMSO; limited water solubility |
Structural Features
The structural design of Fmoc-Leu-ODhbt incorporates several key features that contribute to its functionality in peptide synthesis. The leucine component provides an isobutyl side chain with branching at the gamma carbon, distinguishing it from isoleucine which has branching at the beta carbon . The Fmoc protecting group contains a fluorene ring system that offers UV detectability, a valuable feature for monitoring reactions during peptide synthesis. The ODhbt ester group serves as an excellent leaving group during coupling reactions, facilitating amide bond formation with the incoming amino component.
Synthesis and Preparation
Synthetic Pathway
The synthesis of Fmoc-Leu-ODhbt typically involves a two-stage process. First, L-leucine is protected with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to produce Fmoc-Leu-OH . Subsequently, the carboxylic acid group is activated by conversion to the ODhbt ester. This activation step generally employs coupling reagents such as carbodiimides (DCC or EDC) in combination with HODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazine).
Synthetic Considerations
The preparation of Fmoc-Leu-ODhbt requires careful control of reaction conditions to maximize yield and purity. The Fmoc protection strategy is widely employed in peptide synthesis due to its stability under mild basic conditions while being readily removable with secondary amines like piperidine. The ODhbt activation provides a highly reactive species that can efficiently form amide bonds under standard peptide coupling conditions.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Leu-ODhbt plays a significant role in Fmoc-based solid-phase peptide synthesis, particularly for challenging coupling reactions. The enhanced reactivity of ODhbt esters compared to other activated species makes them valuable for difficult coupling steps or when increased reactivity is required . This compound aligns with the broader Fmoc strategy used extensively in modern peptide synthesis protocols.
Comparative Advantages
ODhbt esters, including Fmoc-Leu-ODhbt, demonstrate superior reactivity compared to pentafluorophenyl (OPfp) esters in peptide synthesis applications . This enhanced reactivity can lead to more efficient coupling reactions, potentially reducing reaction times and minimizing side reactions. The reactivity profile of Fmoc-Leu-ODhbt positions it as a valuable tool in the peptide chemist's arsenal, particularly for sequences containing sterically hindered residues or prone to aggregation during synthesis.
Reactivity in Peptide Coupling
Mechanism of Action
The reactivity of Fmoc-Leu-ODhbt in peptide coupling reactions stems from the excellent leaving group properties of the ODhbt moiety. During the coupling process, the amino component (typically an amino acid or peptide with a free amino group) attacks the activated carbonyl carbon of Fmoc-Leu-ODhbt, displacing the ODhbt group and forming a new amide bond. This nucleophilic acyl substitution mechanism is facilitated by the electronic properties of the ODhbt leaving group.
Comparative Reactivity Profiles
Table 2: Comparative Reactivity of Different Activated Esters in Peptide Synthesis
| Activated Ester Type | Relative Reactivity | Key Advantages |
|---|---|---|
| ODhbt esters | High | More reactive than OPfp esters, efficient coupling |
| OPfp esters | Medium | Good stability, moderate reactivity |
| OSu esters | Low-Medium | Good stability, standard reactivity |
| OBt esters | Medium | Widely used, well-characterized |
Applications in Research and Development
Synthetic Peptide Research
Fmoc-protected amino acids, including activated derivatives like Fmoc-Leu-ODhbt, have been instrumental in the synthesis of bioactive peptides and protein fragments. These compounds enable researchers to construct complex peptide sequences with precise control over amino acid composition and sequence. For example, Fmoc-based synthetic strategies have been employed in the creation of A-B loop mimetics of the CE3 domain, as referenced in peptide synthesis literature .
Biomembrane Protein Research
The development of synthetic methodologies for membrane-associated peptides often requires specialized approaches to handle hydrophobic segments. Activated Fmoc-amino acids can be employed in the synthesis of transmembrane peptide segments that require subsequent incorporation into membrane-mimetic environments. New disaggregation processes have been introduced to address challenges associated with incorporating hydrophobic polypeptides into such environments without encountering aggregation problems .
Comparison with Other Amino Acid Derivatives
Comparison with Other Leucine Derivatives
Table 3: Comparison of Leucine Derivatives in Peptide Synthesis
| Derivative | Protection Strategy | Activation Method | Primary Applications |
|---|---|---|---|
| Fmoc-Leu-ODhbt | Fmoc (N-terminus) | ODhbt ester | Difficult couplings, efficient SPPS |
| Fmoc-Leu-OH | Fmoc (N-terminus) | In situ activation | Standard SPPS with coupling reagents |
| Fmoc-Leu-OPfp | Fmoc (N-terminus) | Pentafluorophenyl ester | Automated SPPS, moderate reactivity |
| Boc-Leu-OH | Boc (N-terminus) | In situ activation | Boc-based SPPS methodology |
Comparison with Other ODhbt-Activated Amino Acids
Different amino acids activated as ODhbt esters exhibit distinct properties based on their side chain characteristics. For example, Fmoc-Ser(tBu)-ODhbt contains a protected hydroxyl side chain and is employed in the synthesis of serine-containing peptides . The selection of specific ODhbt-activated amino acids depends on factors such as the peptide sequence, potential side reactions, and coupling difficulty.
Future Perspectives and Research Directions
The continued evolution of peptide synthesis methodologies will likely expand applications for activated amino acid derivatives like Fmoc-Leu-ODhbt. Future research directions may include optimization of synthetic routes, development of novel coupling protocols, and exploration of applications in emerging fields such as peptide therapeutics and biomaterials. The integration of Fmoc-Leu-ODhbt into automated synthesis platforms could further enhance its utility in high-throughput peptide production.
Ongoing challenges in peptide chemistry, such as the efficient synthesis of lengthy or structurally complex sequences, will continue to drive innovation in activation strategies and coupling methodologies. The balance between reactivity and stability remains a central consideration in the design and application of activated amino acid derivatives, with compounds like Fmoc-Leu-ODhbt offering valuable options for addressing difficult coupling scenarios.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume